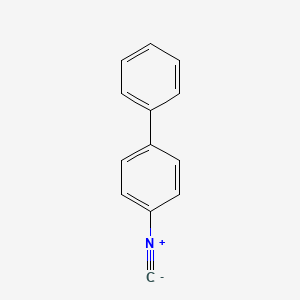
4-Isocyano-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isocyano-4-phenylbenzene is an aromatic compound characterized by the presence of an isocyano group (-NC) attached to a benzene ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-isocyano-4-phenylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-phenylbenzylamine with chloroform and potassium hydroxide in the presence of a phase-transfer catalyst. The reaction proceeds via the formation of an intermediate isocyanide, which is then converted to the desired product .
Industrial Production Methods
Industrial production of 1-isocyano-4-phenylbenzene typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-isocyano-4-phenylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Addition: The isocyano group can react with nucleophiles, leading to the formation of various derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Addition: Reagents such as amines, alcohols, and thiols can be used for nucleophilic addition reactions.
Cycloaddition Reactions: Tetrazines and other dienophiles are commonly used in cycloaddition reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of 1-isocyano-4-phenylbenzene.
Nucleophilic Addition: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Reactions: Cycloadducts with diverse structural features.
Scientific Research Applications
1-isocyano-4-phenylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the development of fluorescent probes and sensors for biological studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-isocyano-4-phenylbenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can covalently bind to essential metabolic enzymes, such as those involved in fatty acid biosynthesis and the hexosamine pathway.
Pathways Involved: By targeting these enzymes, 1-isocyano-4-phenylbenzene disrupts key metabolic processes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-isocyano-2-phenylbenzene
- 1-isocyano-3-phenylbenzene
- 1-isocyano-4-phenoxybenzene
Uniqueness
1-isocyano-4-phenylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other isocyanobenzene derivatives, it exhibits distinct chemical behavior and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C13H9N |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-isocyano-4-phenylbenzene |
InChI |
InChI=1S/C13H9N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H |
InChI Key |
IXGCWUMRUNLLQP-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Bi(cyclopentane)]-1-carboxylic acid](/img/structure/B13595180.png)


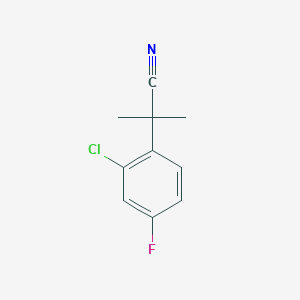
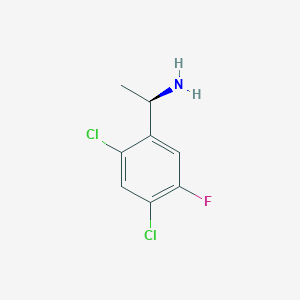
![4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine](/img/structure/B13595191.png)
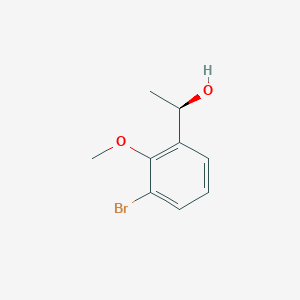

amino}acetamide](/img/structure/B13595210.png)
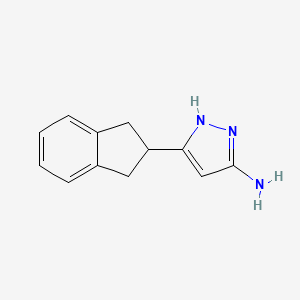
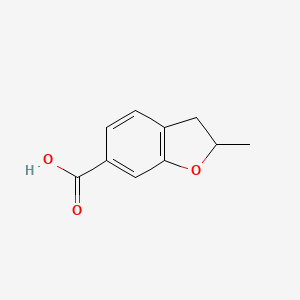
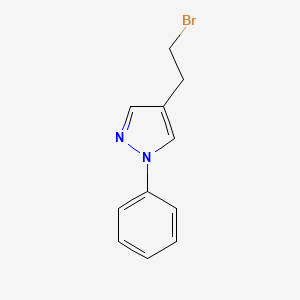
![2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13595233.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride](/img/structure/B13595261.png)
